7BYQ3VT7JN

Descripción general

Descripción

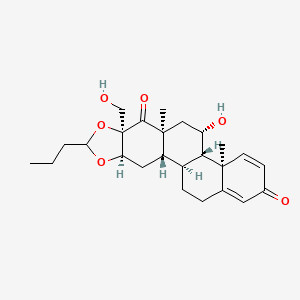

Budesonide Impurity C, also known as Budesonide Impurity C, is a useful research compound. Its molecular formula is C25H34O6 and its molecular weight is 430.541. The purity is usually 95%.

BenchChem offers high-quality Budesonide Impurity C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Budesonide Impurity C including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Control de Calidad y Aseguramiento en la Producción Farmacéutica

Budesonide Impurity C se utiliza como estándar de trabajo o estándar de referencia secundario en la producción comercial de Budesonide y sus formulaciones relacionadas . Juega un papel crucial para asegurar la calidad del producto final .

Identificación de Impurezas en Budesonide

Budesonide Impurity C se utiliza en la identificación de impurezas en Budesonide . Esto se logra utilizando cromatografía líquida de partículas pequeñas y espectrometría de masas Q-TOF . Los perfiles de impurezas de múltiples lotes de tres fabricantes de budesonide de grado farmacéutico se evaluaron y se probaron para el cumplimiento de la impureza relacionada con la EP .

Desarrollo de Métodos Espectrofotométricos

Budesonide Impurity C se utiliza en el desarrollo y validación de métodos espectrofotométricos para la determinación cuantitativa de Budesonide en formas de fármacos a granel y dosificación farmacéutica . Tiene un máximo de absorción a 240 nm en agua destilada .

Determinación de la Linealidad y Precisión en los Métodos Espectrofotométricos

El método UV se desarrolló para la impureza sintetizada según las pautas de ICH (Q2B) . Budesonide Impurity C muestra una absorción máxima a 240 nm y obedece la ley de Beer- Lamberts en el rango de concentración de 10-80 µg / ml .

Determinación de Límites de Detección y Cuantificación

Se encontró que el LOD y el LOQ para Budesonide Impurity C son 0.461073 µg / ml y 1.39719 µg / ml respectivamente

Actividad Biológica

Budesonide Impurity C (CAS: 1040085-99-1) is a byproduct formed during the synthesis of Budesonide, a synthetic glucocorticoid widely used for its anti-inflammatory properties in treating asthma and chronic obstructive pulmonary disease (COPD). Understanding the biological activity of Budesonide Impurity C is crucial for ensuring drug safety and efficacy, particularly as it relates to quality control in pharmaceutical formulations.

Budesonide Impurity C has the chemical formula and is classified under glucocorticoid receptor agonists. Its formation primarily occurs through oxidative processes, notably when Budesonide interacts with aluminum oxide under specific conditions. This impurity can be detected in pharmaceutical formulations, making its characterization essential for quality control .

The synthesis of Budesonide Impurity C involves various methods, including aerobic oxidation facilitated by catalysts like aluminum oxide. This emphasizes the need for controlled manufacturing conditions to minimize impurity formation .

Lack of Glucocorticoid Activity

Research indicates that Budesonide Impurity C lacks the biological activity characteristic of Budesonide itself. Specifically, it does not interact with glucocorticoid receptors, which are critical for mediating the therapeutic effects of glucocorticoids . This lack of activity suggests that while it may be present in formulations, it does not contribute to the intended pharmacological effects.

Toxicological Insights

Toxicological assessments have provided insights into the potential effects of Budesonide Impurity C. According to predictive models, there are plausible concerns regarding mutagenicity and non-specific genotoxicity in vitro, particularly in mammalian systems . Such findings underscore the importance of monitoring this impurity in drug formulations to mitigate any potential risks associated with its presence.

Analytical Methods for Detection

Robust analytical techniques are vital for identifying and quantifying Budesonide Impurity C in pharmaceutical products. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed methods that have demonstrated high sensitivity and specificity for impurity profiling . For instance, a study reported a limit of detection (LOD) of 0.06 μg/mL for impurities in budesonide formulations, highlighting the effectiveness of these analytical methods .

Comparative Analysis with Other Compounds

To contextualize Budesonide Impurity C within the broader landscape of glucocorticoids and their impurities, a comparative analysis is useful:

| Compound Name | Chemical Formula | Description |

|---|---|---|

| Budesonide | A potent anti-inflammatory glucocorticoid used in asthma treatment. | |

| Budesonide Impurity A | Another impurity formed during synthesis; structurally related but distinct. | |

| Dexamethasone | A synthetic glucocorticoid with anti-inflammatory effects; used in various conditions. | |

| Fluticasone Propionate | A glucocorticoid primarily used for asthma; has different structure but similar therapeutic use. |

Budesonide Impurity C is unique as it specifically arises during the synthesis of Budesonide, necessitating careful monitoring due to its implications on drug quality and patient safety .

Case Studies and Research Findings

Several studies have investigated the implications of impurities like Budesonide Impurity C on drug formulations:

- Stability Studies : Research has shown that exposure to UV light can lead to the formation of unknown degradation products from Budesonide, indicating that environmental factors can influence impurity levels .

- Toxicology Studies : Acute and repeated dose toxicology studies conducted on various animal models have highlighted the importance of understanding how impurities affect overall drug safety profiles .

Propiedades

IUPAC Name |

(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d][1,3]dioxole-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-4-5-20-30-19-11-17-16-7-6-14-10-15(27)8-9-23(14,2)21(16)18(28)12-24(17,3)22(29)25(19,13-26)31-20/h8-10,16-21,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,19+,20?,21+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLZLIQUOCVRLM-PINIVEOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C(=O)C2(O1)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C(=O)[C@@]2(O1)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040085-99-1 | |

| Record name | 16alpha,17-((1RS)-Butylidenebis(oxy))-11beta-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1040085991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha,17-[(1RS)-butylidenebis (oxy)]-11beta-hydroxy-17(hydroxymethyl)â??D-homo-androsta-1,4-diene-3,17a-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-HOMOBUDESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BYQ3VT7JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.